molecular formula C21H14O B1589405 2,2'-Dinaphthyl ketone CAS No. 613-56-9

2,2'-Dinaphthyl ketone

Cat. No.: B1589405
CAS No.: 613-56-9
M. Wt: 282.3 g/mol
InChI Key: VLEZVYXNVAHDOI-UHFFFAOYSA-N
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Description

2,2’-Dinaphthyl ketone, also known as di-2-naphthylmethanone, is an organic compound with the molecular formula C21H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) flanked by two naphthyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Dinaphthyl ketone can be synthesized through several methods:

Industrial Production Methods: While specific industrial production methods for 2,2’-dinaphthyl ketone are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Dinaphthyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of the carbonyl group can yield secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl rings.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Produces naphthoic acids.

    Reduction: Yields 2,2’-dinaphthylmethanol.

    Substitution: Results in halogenated or nitrated derivatives of 2,2’-dinaphthyl ketone.

Scientific Research Applications

2,2’-Dinaphthyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-dinaphthyl ketone involves its interaction with various molecular targets:

    Carbonyl Group Reactivity: The carbonyl group is highly reactive and can participate in nucleophilic addition reactions.

    Aromatic Rings: The naphthyl rings can undergo electrophilic substitution, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

2,2’-Dinaphthyl ketone can be compared with other dinaphthyl ketones:

Uniqueness: 2,2’-Dinaphthyl ketone is unique due to its symmetrical structure and the specific positioning of the naphthyl groups, which influence its reactivity and applications.

Properties

IUPAC Name

dinaphthalen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEZVYXNVAHDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449357
Record name beta-naphthyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-56-9
Record name beta-naphthyl ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.75 g of sodium azide was added to a mixture comprising 1.59 g of α-bromoisopropyl 2-naphthyl ketone and 40 ml of dimethyl sulfoxide, and the mixture was reacted at 50° C. for 1.5 hours. The reaction mixture was put into water and extracted with ethyl acetate, followed by washing with water. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: ethyl acetate/n-hexane=1/9) to obtain 1.19 g of oily α-azideisopropyl 2-naphthyl ketone.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the conformational similarity between 2,2'-dinaphthyl ketone and bis(benzo[b]thiophen-2-yl)methanone relevant?

A1: [] The research highlights that this compound exhibits significant conformational resemblance to bis(benzo[b]thiophen-2-yl)methanone (also referred to as (I) in the study). This similarity is observed in key structural parameters like interplanar angles, Caryl-Cbridge-Caryl angles, and dihedral angles. This structural resemblance is interesting because it suggests that bis(benzo[b]thiophen-2-yl)methane derivatives could potentially mimic certain properties or activities of compounds containing the dinaphthyl ketone scaffold. Furthermore, the study found comparable crystal packing arrangements between the two compounds. While this compound exhibits edge-to-face interactions between its naphthyl rings, bis(benzo[b]thiophen-2-yl)methanone displays analogous S...π contacts between its benzo[b]thiophen-2-yl units. This similarity in packing further underscores the potential for these compounds to share similar physical or chemical properties. []

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